molecular formula C29H55BrO13 B610216 Propargyl-PEG13-bromide CAS No. 2055105-25-2

Propargyl-PEG13-bromide

Cat. No. B610216
M. Wt: 691.65
InChI Key: CKLGLALHALJBDM-UHFFFAOYSA-N
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Description

Propargyl-PEG13-bromide is a PEG derivative containing a propargyl group and a bromide group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG13-bromide is C29H55BrO13 . The propargyl group and the bromide group are the functional groups present in this compound .


Chemical Reactions Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The bromide (Br) can be used in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Propargyl-PEG13-bromide has a molecular weight of 691.7 g/mol . It is a PEG derivative containing a propargyl group and a bromide group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Synthesis of Propargyl Derivatives

    • Field : Organic Chemistry
    • Application : Propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • Method : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
    • Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
  • Propargylation of Indene-1,3-dione

    • Field : Organic Synthesis
    • Application : Synthesis of 2,2-di(prop-2-ynyl)-1 H-indene-1,3(2 H)-dione 281 via the propargylation of indene-1,3-dione 280 .
    • Method : Propargylation of indene-1,3-dione 280 with propargyl bromide 19a (X = H) using aqueous potassium hydroxide under phase-transfer .
    • Results : Successful synthesis of 2,2-di(prop-2-ynyl)-1 H-indene-1,3(2 H)-dione 281 .
  • Copper-Catalyzed Azide-Alkyne Click Chemistry

    • Field : Biochemistry
    • Application : The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
    • Method : This involves the reaction of the propargyl group with azide-bearing compounds in the presence of a copper catalyst .
    • Results : The result is a stable triazole linkage, which can be used in various biochemical applications .
  • Synthesis of Organic Compounds

    • Field : Organic Chemistry
    • Application : Propargyl bromide can be used as an intermediate for the synthesis of organic compounds, including agrochemicals and pharmaceuticals .
    • Method : This typically involves the reaction of propargyl bromide with other reagents under suitable conditions to form the desired organic compounds .
    • Results : The result is a variety of organic compounds that can be used in various applications, including agrochemicals and pharmaceuticals .
  • Soil Fumigation

    • Field : Agriculture
    • Application : In the 1960s, propargyl bromide was used in a soil fumigant called Trizone .
    • Method : This involved the application of the fumigant to the soil to control pests .
    • Results : The result was effective pest control, improving crop yields .
  • Synthesis of Alcohols
    • Field : Organic Chemistry
    • Application : Nucleophilic displacement of the propargylic alcohol is one of the sought-after methods in the current scenario .
    • Method : The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
    • Results : Until 2000, the most fundamental propargylic substitution reaction was the Nicolas reaction, a multi-step transformation, developed in 1972, which involved cobalt as a stoichiometric promoter .

Safety And Hazards

Propargyl-PEG13-bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child . It may cause respiratory irritation and drowsiness or dizziness . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl derivatives like Propargyl-PEG13-bromide will continue to be an area of active research in the future .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGLALHALJBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55BrO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG13-bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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